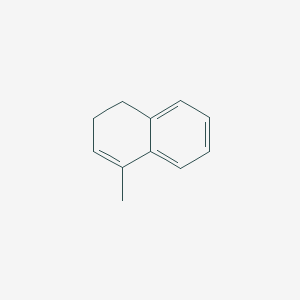

4-Methyl-1,2-dihydronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZXFJTTCJDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342484 | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-13-1 | |

| Record name | 1,2-Dihydro-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Methyl-1,2-dihydronaphthalene from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2-dihydronaphthalene from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The core of this transformation lies in the acid-catalyzed dehydration of a tertiary benzylic alcohol, a fundamental reaction in organic synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol based on analogous procedures, and presents relevant data in a structured format.

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative. Dihydronaphthalene scaffolds are crucial intermediates in the synthesis of a variety of complex organic molecules, including natural products and biologically active compounds. Their rigid structure and potential for further functionalization make them valuable building blocks in medicinal chemistry and materials science. The synthesis described herein involves the elimination of a water molecule from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a tertiary alcohol, to form a conjugated alkene system.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an acid-catalyzed E1 elimination mechanism. The key steps are:

-

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary benzylic carbocation.

-

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond and regeneration of the acid catalyst.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 14944-28-6 | C₁₁H₁₄O | 162.23 |

| Sulfuric Acid (9 M) | 7664-93-9 | H₂SO₄ | 98.08 |

| Sodium Hydroxide (3 N) | 1310-73-2 | NaOH | 40.00 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Calcium Chloride | 10043-52-4 | CaCl₂ | 110.98 |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, combine 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and 9 M sulfuric acid. Note: The optimal molar ratio of substrate to acid should be determined empirically, but a starting point of 1:0.5 to 1:1 is suggested.

-

Distillation: Heat the reaction mixture gently with stirring. The product, 4-Methyl-1,2-dihydronaphthalene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice-water bath. Monitor the distillation temperature.

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer successively with an equal volume of deionized water, 3 N sodium hydroxide solution, and brine.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

-

Purification:

-

Decant the dried organic layer into a clean, dry round-bottom flask.

-

Perform a final simple distillation to purify the 4-Methyl-1,2-dihydronaphthalene. Collect the fraction boiling at the expected boiling point of the product.

-

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C₁₁H₁₄O | 162.23 | Solid or Oil | 14944-28-6 |

| 4-Methyl-1,2-dihydronaphthalene | C₁₁H₁₂ | 144.22 | Liquid (presumed) | 4373-13-1 |

4.2. Expected Spectroscopic Data

While specific experimental spectra for 4-Methyl-1,2-dihydronaphthalene are not available in the searched literature, the following table outlines the expected key spectroscopic features based on its structure and data from analogous compounds.

| Analysis | Expected Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Olefinic proton (triplet or multiplet, ~5.8-6.2 ppm), Allylic protons (multiplets, ~2.2-2.8 ppm), Methyl protons (singlet, ~2.1-2.3 ppm), Aliphatic protons (multiplet, ~1.8-2.2 ppm) |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Olefinic carbons (~120-135 ppm), Allylic and aliphatic carbons (~20-35 ppm), Methyl carbon (~20-25 ppm) |

| GC-MS | Molecular ion peak (m/z) at ~144. Fragmentation pattern would likely show loss of a methyl group (M-15) and other characteristic fragments of the dihydronaphthalene core. |

Conclusion

The synthesis of 4-Methyl-1,2-dihydronaphthalene from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol via acid-catalyzed dehydration is a feasible and straightforward transformation. This guide provides a robust framework for its execution in a laboratory setting. Researchers and professionals in drug development can utilize this methodology to access this and related dihydronaphthalene scaffolds for further chemical exploration and biological evaluation. It is recommended that the reaction conditions be optimized to maximize yield and purity, and that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

Technical Guide: Chemical Properties and Synthetic Pathways of 4-Methyl-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative. The dihydronaphthalene scaffold is of significant interest in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and a detailed experimental protocol for a plausible synthetic route to 4-Methyl-1,2-dihydronaphthalene.

Chemical and Physical Properties

Quantitative physical data for 4-Methyl-1,2-dihydronaphthalene is not extensively documented in publicly available literature. However, data for the parent compound, 1,2-dihydronaphthalene, and related isomers are provided for context and estimation.

Table 1: General and Spectroscopic Properties of 4-Methyl-1,2-dihydronaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ | Key Organics[2] |

| Molecular Weight | 144.22 g/mol | BenchChem[1] |

| CAS Number | 4373-13-1 | Key Organics[2] |

| Mass Spectrum (GC-MS) | Major peaks at m/z 144, 129, 128 | SpectraBase[3], PubChem[4] |

| ¹³C NMR Spectrum | Data available | PubChem[4] |

| IR Spectrum | Data available | PubChem[4] |

Table 2: Physical Properties of Related Dihydronaphthalene Compounds

| Compound | Boiling Point | Melting Point | Density | Refractive Index |

| 1,2-Dihydronaphthalene | 89 °C (16 mmHg) | -8 °C | 0.997 g/mL (25 °C) | n20/D 1.582 |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 206-208 °C | -35.8 °C | 0.970 g/cm³ | - |

Synthesis of 4-Methyl-1,2-dihydronaphthalene

A plausible and efficient synthetic route to 4-Methyl-1,2-dihydronaphthalene involves a two-step process starting from the commercially available 4-methyl-1-tetralone. The first step is a Grignard reaction to introduce a methyl group at the C1 position, forming the tertiary alcohol, 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. The second step is the acid-catalyzed dehydration of this alcohol to yield the desired dihydronaphthalene.

Experimental Protocols

Step 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol via Grignard Reaction

Materials:

-

4-Methyl-1-tetralone

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

Reaction with 4-Methyl-1-tetralone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 4-methyl-1-tetralone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. The crude product can be purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Dehydration of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Materials:

-

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Toluene or other suitable high-boiling solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol in toluene.

-

Dehydration: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the solution. Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, 4-Methyl-1,2-dihydronaphthalene, can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Workflow

The overall synthetic pathway from 4-methyl-1-tetralone to 4-Methyl-1,2-dihydronaphthalene is depicted below.

Caption: Synthesis of 4-Methyl-1,2-dihydronaphthalene.

Reaction Mechanism: Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of the tertiary alcohol intermediate proceeds through an E1 elimination mechanism.

References

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene (CAS: 4373-13-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2-dihydronaphthalene (CAS number 4373-13-1), a member of the dihydronaphthalene class of compounds. Dihydronaphthalene scaffolds are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents that function as tubulin polymerization inhibitors.[1][2][3] This document consolidates available data on the physicochemical properties, synthesis, and potential biological relevance of 4-Methyl-1,2-dihydronaphthalene, aiming to serve as a valuable resource for researchers in organic synthesis and drug discovery. While direct biological data for this specific compound is limited, the known activities of related dihydronaphthalene analogs suggest its potential as a subject for further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4373-13-1 | [4][5] |

| Molecular Formula | C₁₁H₁₂ | [4][5] |

| Molecular Weight | 144.22 g/mol | [4][5] |

| IUPAC Name | 4-Methyl-1,2-dihydronaphthalene | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis

The primary synthetic route to 4-Methyl-1,2-dihydronaphthalene involves a two-step process starting from 4-methyl-1-tetralone. This process consists of the reduction of the tetralone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Synthesis of the Precursor: 4-Methyl-1-tetralone

A common method for the synthesis of 4-methyl-1-tetralone is the intramolecular Friedel-Crafts acylation of γ-phenylvaleric acid or its acid chloride.[6]

Experimental Protocol: Synthesis of 4-Methyl-1-tetralone [6]

-

Reaction: In a suitable reaction vessel, γ-valerolactone is reacted with benzene in the presence of aluminum chloride (AlCl₃).

-

Reagents:

-

γ-valerolactone

-

Benzene

-

Aluminum chloride (anhydrous)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in benzene, γ-valerolactone is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).

-

The combined organic extracts are washed sequentially with water, a dilute base solution (e.g., 20% potassium hydroxide), and finally with water.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-methyl-1-tetralone. The boiling point is reported as 108–110 °C at 1 mmHg.[6]

-

Caption: Proposed mechanism of action for dihydronaphthalene-based anticancer agents.

While specific studies on the biological activity of 4-Methyl-1,2-dihydronaphthalene are not available in the current literature, its structural similarity to known tubulin polymerization inhibitors suggests that it may possess similar properties. Further research is warranted to evaluate its cytotoxic effects and its potential as an anticancer agent.

Conclusion

4-Methyl-1,2-dihydronaphthalene is a readily synthesizable compound belonging to a class of molecules with demonstrated potential in cancer therapy. This technical guide has outlined its fundamental properties and a plausible synthetic route. The lack of comprehensive spectroscopic and biological data for this specific compound highlights an opportunity for further research. Future studies should focus on a complete analytical characterization and a thorough investigation of its biological activities, particularly its potential as an inhibitor of tubulin polymerization. Such research could contribute to the development of novel and effective anticancer therapeutics.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Naphthalene, 1,2-dihydro-4-methyl- [webbook.nist.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Methyl-1,2-dihydronaphthalene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visualization of related biological pathways.

Core Molecular Information

4-Methyl-1,2-dihydronaphthalene is an aromatic hydrocarbon belonging to the dihydronaphthalene class of compounds. Its structure consists of a naphthalene core partially hydrogenated at the 1 and 2 positions, with a methyl group substitution at the 4th position.

Structural and Physicochemical Data

Quantitative data for 4-Methyl-1,2-dihydronaphthalene is summarized below. Due to the limited availability of experimental data for this specific derivative, values for the parent compound, 1,2-dihydronaphthalene, are provided for reference where necessary.

| Property | Value (4-Methyl-1,2-dihydronaphthalene) | Value (1,2-Dihydronaphthalene - for reference) | Source(s) |

| Molecular Formula | C₁₁H₁₂ | C₁₀H₁₀ | [1] |

| Molecular Weight | 144.213 g/mol | 130.19 g/mol | [1] |

| CAS Number | 4373-13-1 | 447-53-0 | [1] |

| IUPAC Name | 1,2-dihydro-4-methylnaphthalene | 1,2-Dihydronaphthalene | [1] |

| Boiling Point | Data not available | 89 °C at 16 mmHg | |

| Melting Point | Data not available | -8 °C | |

| Density | Data not available | 0.997 g/mL at 25 °C | |

| Solubility | Data not available | Not miscible or difficult to mix with water | [2] |

Spectroscopic Data

Detailed spectroscopic data for 4-Methyl-1,2-dihydronaphthalene is not widely available in public databases. However, mass spectrometry (GC-MS) and infrared (FTIR) spectra are noted to be available through specialized databases.[3] For comparative purposes, characteristic spectral data for the parent 1,2-dihydronaphthalene are presented.

Table 2: Spectroscopic Data for 1,2-Dihydronaphthalene (Reference)

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR | δ 7.29-6.85 (m, Ar-H), 6.42 (d, J=9.6 Hz, Ar-H), 5.99 (dt, J=9.6, 4.2 Hz, =CH-), 2.75 (t, J=8.1 Hz, Ar-CH₂-), 2.28 (m, -CH₂-) | [4] |

| ¹³C NMR | δ 134.8, 131.9, 129.2, 127.8, 127.1, 126.3, 125.8, 125.3 (Aromatic & Vinylic C), 28.3 (C1), 23.0 (C2) | [5] |

| Mass Spectrum (EI) | Major fragments (m/z): 130 (M+), 129, 128, 115 | [4] |

| IR Spectrum | Data available in the NIST Chemistry WebBook | [6] |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of 4-Methyl-1,2-dihydronaphthalene is not prominently documented, a general and plausible synthetic route involves the dehydration of the corresponding alcohol, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.[7] The dihydronaphthalene scaffold is a crucial intermediate in organic synthesis, often prepared through cyclization reactions or elimination reactions from substituted tetralin precursors.[7]

Example Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative

The following protocol details the synthesis of a dihydronaphthalene derivative, illustrating a common methodology that could be adapted. This specific example is for the synthesis of 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[8]

Materials:

-

5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution

-

Trimethyl borate (B(OMe)₃)

-

Glacial acetic acid

-

35 wt% Hydrogen peroxide (H₂O₂)

Procedure:

-

A solution of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (4.0 eq) is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for 1 hour.

-

The mixture is allowed to warm to room temperature.

-

Trimethyl borate (2.0 eq) is added dropwise, and the reaction is stirred for 1 hour at room temperature.

-

Glacial acetic acid is added dropwise, followed by the careful, dropwise addition of 35 wt% H₂O₂.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up involves quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure to yield the crude product.

-

Purification is typically achieved by flash column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of dihydronaphthalene derivatives.

Applications in Drug Development

The dihydronaphthalene scaffold is of significant interest to the pharmaceutical industry, particularly in the development of anticancer agents.[7] Derivatives of this structure have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Many dihydronaphthalene-based compounds are inspired by the natural product Combretastatin A-4 (CA4) and function as microtubule-destabilizing agents.[8][9] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

The following diagram illustrates the signaling pathway associated with tubulin polymerization inhibitors.

Preclinical Evaluation Workflow

The development of dihydronaphthalene analogues as anticancer agents follows a standard preclinical evaluation pipeline. This involves initial synthesis, in vitro testing for cytotoxicity and mechanism of action, and in vivo studies to assess efficacy and safety.

Several studies have demonstrated that synthetic dihydronaphthalene derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), with IC₅₀ values in the low micromolar to nanomolar range.[11][12] These findings underscore the potential of the dihydronaphthalene scaffold as a valuable template for the design of novel and effective anticancer therapeutics.

References

- 1. Naphthalene, 1,2-dihydro-4-methyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,2-DIHYDRONAPHTHALENE(447-53-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2-DIHYDRONAPHTHALENE(447-53-0) 13C NMR [m.chemicalbook.com]

- 6. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 7. 4-Methyl-1,2-dihydronaphthalene | 4373-13-1 | Benchchem [benchchem.com]

- 8. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Methyl-1,2-dihydronaphthalene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Methyl-1,2-dihydronaphthalene. Due to the limited availability of direct experimental data for this specific isomer, this document also includes data for the closely related parent compound, 1,2-dihydronaphthalene, to provide a foundational understanding of its spectroscopic characteristics. The methodologies presented are based on established protocols for the synthesis and analysis of dihydronaphthalene derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-1,2-dihydronaphthalene and its parent compound, 1,2-dihydronaphthalene. It is important to note that where experimental data for the 4-methyl derivative is not publicly available, the data for the unsubstituted 1,2-dihydronaphthalene is provided as a reference.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4-Methyl-1,2-dihydronaphthalene | ~7.1-7.3 | m | - | Aromatic-H |

| ~6.0 | t | ~4.0 | Vinylic-H (C3-H) | |

| ~2.8 | t | ~8.0 | Allylic-H (C1-H₂) | |

| ~2.3 | m | - | Benzylic-H (C2-H₂) | |

| ~2.2 | s | - | Methyl-H (C4-CH₃) | |

| 1,2-Dihydronaphthalene [1][2] | 7.29-6.85 | m | - | Aromatic-H |

| 6.42 | d | 9.6 | Vinylic-H | |

| 5.99 | dt | 9.6, 4.2 | Vinylic-H | |

| 2.75 | t | 8.2 | Allylic-H | |

| 2.28 | m | - | Benzylic-H |

Note: Data for 4-Methyl-1,2-dihydronaphthalene is predicted based on known substituent effects and data from similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 4-Methyl-1,2-dihydronaphthalene | ~135-140 | Quaternary Aromatic-C |

| ~125-130 | Aromatic-CH | |

| ~125 | Vinylic-C | |

| ~120 | Vinylic-C | |

| ~30 | Allylic-CH₂ | |

| ~25 | Benzylic-CH₂ | |

| ~20 | Methyl-CH₃ | |

| 1,2-Dihydronaphthalene [2] | 134.8 | Quaternary Aromatic-C |

| 132.5 | Quaternary Aromatic-C | |

| 128.8 | Aromatic-CH | |

| 127.3 | Aromatic-CH | |

| 126.5 | Aromatic-CH | |

| 126.4 | Vinylic-CH | |

| 125.9 | Vinylic-CH | |

| 28.1 | Allylic-CH₂ | |

| 23.1 | Benzylic-CH₂ |

Note: Data for 4-Methyl-1,2-dihydronaphthalene is predicted based on known substituent effects and data from similar compounds.

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 4-Methyl-1,2-dihydronaphthalene | ~3050-3020 | Aromatic/Vinylic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch | |

| ~1650 | C=C Stretch (Vinylic) | |

| ~1600, 1490 | C=C Stretch (Aromatic) | |

| ~750-700 | Aromatic C-H Bend (Ortho-disubstituted) | |

| 1,2-Dihydronaphthalene | 3060, 3020 | Aromatic/Vinylic C-H Stretch |

| 2930, 2860, 2830 | Aliphatic C-H Stretch | |

| 1650 | C=C Stretch (Vinylic) | |

| 1595, 1480, 1450 | C=C Stretch (Aromatic) | |

| 740 | Aromatic C-H Bend |

Note: Data for 4-Methyl-1,2-dihydronaphthalene is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

| Compound | m/z | Relative Intensity | Assignment |

| 4-Methyl-1,2-dihydronaphthalene [3][4] | 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M-CH₃]⁺ | |

| 115 | Moderate | [M-C₂H₅]⁺ | |

| 1,2-Dihydronaphthalene | 130 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M-H]⁺ | |

| 115 | High | [M-CH₃]⁺ | |

| 102 | Moderate | [M-C₂H₄]⁺ |

Experimental Protocols

Synthesis of 4-Methyl-1,2-dihydronaphthalene via Birch Reduction

This procedure is adapted from general methods for the reduction of naphthalene systems.

Materials:

-

1-Methylnaphthalene

-

Anhydrous ethanol

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Ammonium chloride

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is charged with anhydrous liquid ammonia (approx. 200 mL).

-

Sodium metal (X molar equivalents) is added in small pieces to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

-

A solution of 1-methylnaphthalene (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise to the sodium-ammonia solution.

-

The reaction mixture is stirred for 2-3 hours, maintaining the temperature at -78 °C.

-

After the reaction is complete, the excess sodium is quenched by the slow addition of solid ammonium chloride until the blue color disappears.

-

The liquid ammonia is allowed to evaporate overnight under a fume hood.

-

The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to yield 4-Methyl-1,2-dihydronaphthalene.

Spectroscopic Analysis Protocol:

Instrumentation:

-

NMR: A 400 MHz (or higher) spectrometer.

-

IR: Fourier Transform Infrared (FTIR) spectrometer.

-

MS: Gas Chromatography-Mass Spectrometer (GC-MS).

Sample Preparation:

-

NMR: The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: A thin film of the neat liquid is prepared on a salt plate (e.g., NaCl or KBr).

-

MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether) for injection into the GC-MS.

Data Acquisition:

-

¹H NMR: A standard proton spectrum is acquired.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired.

-

IR: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

MS: The sample is analyzed using a standard GC temperature program and electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like 4-Methyl-1,2-dihydronaphthalene.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Methyl-1,2-dihydronaphthalene.

References

The Reactivity of the Double Bond in 4-Methyl-1,2-dihydronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted polycyclic aromatic hydrocarbon derivative with a structure that presents intriguing possibilities for chemical modification. The dihydronaphthalene scaffold is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including natural products and biologically active compounds. Notably, this framework is a key component in the development of small-molecule inhibitors of tubulin polymerization, which are of significant interest as potential anticancer agents.[1] The reactivity of the isolated double bond in the hydroaromatic ring of 4-Methyl-1,2-dihydronaphthalene is of primary interest for creating diverse molecular architectures. This guide provides a detailed exploration of the chemical behavior of this double bond, focusing on key reaction classes including electrophilic additions, cycloadditions, oxidation, and reduction.

Core Reactivity Principles

The double bond in 4-Methyl-1,2-dihydronaphthalene is expected to exhibit reactivity typical of a tetrasubstituted alkene. However, its behavior is modulated by several factors:

-

Steric Hindrance: The presence of the methyl group at the allylic C4 position and the fused aromatic ring create a sterically hindered environment, which can influence the facial selectivity of approaching reagents.

-

Electronic Effects: The electron-donating nature of the methyl group can influence the regioselectivity of electrophilic additions.

-

Ring Strain: The dihydro-aromatic ring system possesses a degree of conformational rigidity that can affect the stereochemical outcome of reactions.

Electrophilic Addition Reactions

Electrophilic additions to the double bond of 4-Methyl-1,2-dihydronaphthalene are predicted to follow established mechanistic pathways, with the regioselectivity and stereoselectivity being key considerations.

Hydrohalogenation

The addition of hydrogen halides (HX) to the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond to form the more stable carbocation. In this case, both carbons of the double bond are trisubstituted. However, the proximity of the electron-donating methyl group at C4 can influence the stability of the potential carbocations.

Expected Reaction Pathway:

Caption: Proposed mechanism for hydrohalogenation.

Discussion: The formation of a tertiary carbocation at C2 is likely favored over a tertiary carbocation at C1 due to the electronic influence and potential steric hindrance around C1. This would lead to the halide adding preferentially to the C2 position.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) is expected to proceed through a bridged halonium ion intermediate, followed by anti-addition of the halide ion.

Expected Stereochemistry:

Caption: Stereochemical pathway of halogenation.

Discussion: The attack of the halide ion on the bridged intermediate will occur from the face opposite to the bridge, resulting in a trans-dihalo product. The facial selectivity of the initial attack by the halogen may be influenced by the steric bulk of the methyl group.

Oxidation Reactions

Epoxidation

Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common method to form epoxides. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn addition.

Expected Reaction:

Caption: Epoxidation of the double bond.

Discussion: The stereochemical outcome will depend on the facial selectivity of the m-CPBA attack. It is plausible that the peroxy acid will approach from the face opposite to the quasi-axial methyl group to minimize steric interactions, leading to the formation of a major diastereomer of the epoxide.

Ozonolysis

Ozonolysis results in the cleavage of the double bond. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield aldehydes and/or ketones.

Expected Products (Reductive Workup):

| Reactant | Reagents | Expected Product(s) |

| 4-Methyl-1,2-dihydronaphthalene | 1. O₃; 2. DMS | A diketone resulting from the cleavage of the C1-C2 bond. |

Experimental Protocol (General for Ozonolysis): A solution of the alkene in an inert solvent (e.g., dichloromethane) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling nitrogen through the solution. A reducing agent (e.g., dimethyl sulfide) is then added, and the mixture is allowed to warm to room temperature. The product is then isolated and purified by standard methods.

Reduction Reactions

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond will lead to the formation of 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Expected Reaction:

Caption: Catalytic hydrogenation to the tetralin derivative.

Discussion: The stereochemistry of the product will depend on the facial selectivity of the hydrogenation. The hydrogen atoms are likely to add from the less sterically hindered face of the double bond.

Experimental Protocol (General for Catalytic Hydrogenation): The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.

Cycloaddition Reactions

Diels-Alder Reaction

The double bond in 4-Methyl-1,2-dihydronaphthalene can potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity will be influenced by the electronic nature of the double bond and steric hindrance.

Expected Reaction with a Diene:

| Reactant | Diene Example | Expected Product |

| 4-Methyl-1,2-dihydronaphthalene | 1,3-Butadiene | A tricyclic adduct. |

Discussion: The stereochemistry of the Diels-Alder adduct will be governed by the endo rule, although steric factors may play a significant role. The reaction may require elevated temperatures due to the tetrasubstituted nature of the dienophile.

Summary of Expected Reactivity

| Reaction Type | Reagents | Key Features |

| Electrophilic Addition | ||

| Hydrohalogenation | HBr, HCl | Follows Markovnikov's rule, likely regioselective. |

| Halogenation | Br₂, Cl₂ | Anti-addition via a halonium ion intermediate, resulting in a trans product. |

| Oxidation | ||

| Epoxidation | m-CPBA | Syn-addition of an oxygen atom, stereoselectivity influenced by steric hindrance. |

| Ozonolysis | 1. O₃; 2. DMS | Cleavage of the double bond to form a diketone. |

| Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition of hydrogen to form the corresponding tetralin derivative. |

| Cycloaddition | ||

| Diels-Alder | Conjugated dienes | Acts as a dienophile to form a new six-membered ring. |

Conclusion

The double bond in 4-Methyl-1,2-dihydronaphthalene serves as a versatile functional handle for a variety of chemical transformations. While specific experimental data for this compound is limited in the readily available literature, its reactivity can be reliably predicted based on the well-established principles of organic chemistry and by analogy to related dihydronaphthalene systems. The steric and electronic influence of the methyl group and the fused aromatic ring are key factors in determining the regio- and stereochemical outcomes of these reactions. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize 4-Methyl-1,2-dihydronaphthalene as a building block in the synthesis of novel and complex molecules. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for this promising scaffold.

References

Core Principles: 4-Methyl-1,2-dihydronaphthalene in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydronaphthalene scaffold is a cornerstone in synthetic organic chemistry and medicinal chemistry, serving as a crucial intermediate in the creation of complex organic molecules.[1] Its structural rigidity and defined stereochemistry are highly valued in the design of molecules intended for specific biological targets.[1] While direct research applications of 4-Methyl-1,2-dihydronaphthalene are not extensively documented, the broader class of dihydronaphthalene derivatives has shown significant promise, particularly in the development of novel anticancer agents. This guide will delve into the potential research applications of the 4-methyl-1,2-dihydronaphthalene core structure, drawing insights from studies on its close analogs.

Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives against MCF-7 Human Breast Cancer Cells

The following table summarizes the in vitro cytotoxic activity of various synthesized dihydronaphthalene derivatives against the MCF-7 human breast adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | IC50 (μM) against MCF-7 Cells | Reference Drug (Staurosporine) IC50 (μM) |

| 5a | 0.93 ± 0.02 | 6.08 ± 0.15 |

| 5d | 1.76 ± 0.04 | 6.08 ± 0.15 |

| 5e | 2.36 ± 0.06 | 6.08 ± 0.15 |

| 10 | 2.83 ± 0.07 | 6.08 ± 0.15 |

| 3d | 3.73 ± 0.09 | 6.08 ± 0.15 |

Data sourced from Ahmed et al., 2020.[2][3][4]

Table 2: Inhibitory Activity of Dihydronaphthalene Analogues on Tubulin Polymerization

This table presents the half-maximal inhibitory concentration (IC50) of dihydronaphthalene analogues, inspired by combretastatin A-4, on tubulin polymerization. These compounds represent a class of vascular disrupting agents (VDAs).

| Compound | IC50 (μM) for Tubulin Polymerization Inhibition |

| KGP03 | 1.0 |

| KGP413 | 1.2 |

Data sourced from research on dihydronaphthalene analogues as anticancer agents.[5][6]

Experimental Protocols

Synthesis of Dihydronaphthalene Derivatives

A general synthetic pathway to novel dihydronaphthalene derivatives with potential cytotoxic activity involves a multi-step process starting from 6-methoxy-1-tetralone.[2][3][4]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine (2) This starting material is prepared from 6-methoxy-1-tetralone.[2]

Step 2: Synthesis of N-(Substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene) hydrazinecarbothioamide (3a-d) A mixture of compound 2 (0.002 mol) and the appropriate substituted isothiocyanate (0.002 mol) are reacted.[2]

Step 3: Synthesis of Thiazolidinone Derivatives (4a-d) Thiosemicarbazides (3a-d) are reacted with ethyl chloroacetate to yield thiazolidinone derivatives.[2]

Step 4: Synthesis of Pyrano[2,3-d]thiazolecarbonitrile Derivatives (5a-f) A mixture of compounds 4a or 4c, various aryl aldehydes, and malononitrile is heated in distilled water with a catalytic amount of potassium hydrogen phthalate.[2][3][4]

Step 5: Synthesis of Enaminone Derivative (6) Compound 4a (0.001 mol) is refluxed with DMF-DMA (2 mL) for approximately 1 hour. After cooling, the solid product is filtered, washed with petroleum ether, dried, and recrystallized from dilute ethanol.[2]

Step 6: Further Derivatization The enaminone (6) can be condensed with various reagents such as ethyl acetoacetate, acetylacetone, malononitrile, or cyanothioacetamide to produce a diverse range of heterocyclic compounds.[2][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against breast cancer (MCF-7) cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Cell Plating: MCF-7 cells are plated in 96-well plates at a density of 1.2 - 1.8 × 10,000 cells/well in 100 μL of medium and allowed to grow for 24 hours.[3]

-

Compound Treatment: The cells are then treated with different concentrations of the test compounds.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well.

-

Incubation: The plates are incubated to allow the mitochondrial reduction of the colorless MTT to purple formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.

Visualizations

Synthetic Pathway for Dihydronaphthalene-based Cytotoxic Agents

Caption: Synthetic route to dihydronaphthalene derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Dihydronaphthalene analogues inspired by combretastatin A-4 function as inhibitors of tubulin polymerization, a critical process in cell division.[5][6] This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Pathway of tubulin polymerization inhibition.

Future Directions and Research Potential

The dihydronaphthalene scaffold, including 4-methyl-1,2-dihydronaphthalene, holds significant potential for the development of novel therapeutics. The demonstrated potent cytotoxic and anti-mitotic activities of its derivatives warrant further investigation. Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of 4-methyl-1,2-dihydronaphthalene derivatives to identify the key structural features that enhance anticancer activity and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds beyond tubulin polymerization.

-

In Vivo Efficacy and Toxicology: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

-

Development as Vascular Disrupting Agents: Further exploring the potential of water-soluble prodrugs of dihydronaphthalene derivatives to selectively target and disrupt tumor vasculature.[5][6]

References

- 1. 4-Methyl-1,2-dihydronaphthalene | 4373-13-1 | Benchchem [benchchem.com]

- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene Derivatives and Analogs as Potent Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1,2-dihydronaphthalene derivatives and their analogs, a promising class of compounds with significant potential in oncology. This document details their synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Within this landscape, 4-methyl-1,2-dihydronaphthalene derivatives have emerged as a significant scaffold for the development of potent cytotoxic agents.[1][2] These compounds and their analogs often draw structural inspiration from natural products like colchicine and combretastatin A-4 (CA4), which are known inhibitors of tubulin polymerization.[3][4] By interacting with the colchicine binding site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4][5]

This guide will explore the synthetic strategies employed to create a diverse library of these compounds, delve into their primary mechanism of action as tubulin polymerization inhibitors, and present a consolidated view of their biological activity through structured data tables. Furthermore, detailed experimental protocols are provided to enable researchers to synthesize and evaluate these promising anticancer candidates.

Synthesis of 4-Methyl-1,2-dihydronaphthalene Derivatives

The synthesis of 4-methyl-1,2-dihydronaphthalene derivatives and their analogs typically commences from readily available starting materials such as 6-methoxy-1-tetralone.[1][6][7] A variety of synthetic strategies have been developed to introduce diverse functionalities onto the dihydronaphthalene core, aiming to enhance biological activity and explore structure-activity relationships (SAR).

A general workflow for the synthesis and subsequent biological evaluation of these compounds is outlined below:

References

- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Methyl-1,2-dihydronaphthalene, a valuable intermediate in organic synthesis. The featured method is the dehydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This protocol offers a reliable and selective route to the desired dihydronaphthalene derivative. Included are comprehensive methodologies, a summary of expected quantitative data, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

Dihydronaphthalene scaffolds are crucial structural motifs in a variety of biologically active molecules and natural products. Their rigid framework allows for the precise positioning of functional groups, making them attractive intermediates in drug discovery and development. Specifically, substituted dihydronaphthalenes are precursors for the synthesis of more complex polycyclic systems. The synthesis of 4-Methyl-1,2-dihydronaphthalene is of interest for creating analogues of known bioactive compounds and for the exploration of new chemical entities.

The protocol described herein focuses on the chemical dehydrogenation of a substituted tetralin, a common and effective strategy for introducing unsaturation to form a dihydronaphthalene. Among various dehydrogenating agents, DDQ is a powerful and selective choice for such transformations under relatively mild conditions.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-Methyl-1,2-dihydronaphthalene via the dehydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using DDQ. The yield is representative of typical DDQ-mediated dehydrogenations of substituted tetralins.

| Parameter | Value |

| Starting Material | 4-Methyl-1,2,3,4-tetrahydronaphthalene |

| Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Product | 4-Methyl-1,2-dihydronaphthalene |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| Typical Yield | 85-95% |

| Purity (post-purification) | >98% (by GC-MS) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature to 50°C |

Experimental Protocol

This protocol details the synthesis of 4-Methyl-1,2-dihydronaphthalene from 4-methyl-1,2,3,4-tetrahydronaphthalene.

Materials:

-

4-Methyl-1,2,3,4-tetrahydronaphthalene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous Dioxane (or Benzene)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

-

Silica Gel (for column chromatography)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,3,4-tetrahydronaphthalene (1.0 eq).

-

Dissolve the starting material in anhydrous dioxane (approximately 10-15 mL per gram of starting material).

-

In a separate container, dissolve DDQ (1.1 eq) in a minimal amount of anhydrous dioxane.

-

-

Reaction Execution:

-

Slowly add the DDQ solution to the stirred solution of the starting material at room temperature.

-

The reaction mixture will typically darken, and a precipitate of the hydroquinone byproduct (DDQH₂) will form over time.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Remove the precipitated DDQH₂ by vacuum filtration, washing the solid with a small amount of cold dioxane or dichloromethane.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane or hexane.

-

Prepare a silica gel column packed with a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methyl-1,2-dihydronaphthalene as a liquid.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Methyl-1,2-dihydronaphthalene.

Signaling Pathway (Reaction Mechanism)

Caption: Proposed mechanism for the DDQ-mediated dehydrogenation.

purification of 4-Methyl-1,2-dihydronaphthalene by column chromatography

An Application Note and Detailed Protocol for the Purification of 4-Methyl-1,2-dihydronaphthalene by Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of 4-Methyl-1,2-dihydronaphthalene using column chromatography. Detailed protocols for sample preparation, column packing, elution, and fraction analysis are outlined to ensure researchers, scientists, and drug development professionals can achieve high purity of the target compound. This application note also includes data presentation in tabular format for easy comparison and visual diagrams of the experimental workflow.

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene, a class of compounds that serve as important intermediates in the synthesis of various biologically active molecules and complex organic structures.[1] Effective purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that may interfere with subsequent reactions or biological assays. Column chromatography is a widely used and effective technique for the purification of such organic compounds on a preparative scale. This document details a robust protocol for the purification of 4-Methyl-1,2-dihydronaphthalene using silica gel column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This will provide a preliminary indication of the separation efficiency.

Protocol for TLC Analysis:

-

Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.

-

Spot the Sample: Dissolve a small amount of the crude 4-Methyl-1,2-dihydronaphthalene in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent. A good starting eluent is a mixture of a nonpolar solvent and a slightly more polar solvent.

-

Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.

Table 1: TLC Solvent System Optimization

| Trial | Mobile Phase (v/v) | Rf of 4-Methyl-1,2-dihydronaphthalene (Predicted) | Observations |

| 1 | Hexane | ~0.05 | Compound shows minimal movement from the baseline. |

| 2 | Hexane:Ethyl Acetate (99:1) | ~0.25 | Good separation from more polar impurities. |

| 3 | Hexane:Ethyl Acetate (95:5) | ~0.50 | Compound moves too quickly, potentially co-eluting with less polar impurities. |

| 4 | Hexane:Dichloromethane (9:1) | ~0.30 | Another viable option, offering different selectivity. |

Note: These are predicted values. Actual Rf values should be determined experimentally.

Based on the TLC trials, a mobile phase of Hexane:Ethyl Acetate (99:1) is recommended for the initial column chromatography.

Experimental Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 4-Methyl-1,2-dihydronaphthalene.

Materials and Equipment

-

Crude 4-Methyl-1,2-dihydronaphthalene

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column (e.g., 40-60 mm diameter, 400-600 mm length)

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

TLC plates and chamber

-

Rotary evaporator

Column Packing

-

Slurry Packing Method:

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (Hexane:Ethyl Acetate 99:1). The amount of silica gel should be approximately 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude material).

-

Ensure the column is securely clamped in a vertical position. Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.

-

Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

-

Once the silica has settled, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

Sample Loading

-

Dry Loading (Recommended for less soluble samples):

-

Dissolve the crude 4-Methyl-1,2-dihydronaphthalene in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.

-

Carefully add this powder to the top of the packed column.

-

-

Wet Loading (for readily soluble samples):

-

Dissolve the crude sample in a minimal amount of the mobile phase.

-

Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica bed without disturbing the surface.

-

Elution and Fraction Collection

-

Carefully add the mobile phase (Hexane:Ethyl Acetate 99:1) to the top of the column.

-

Begin collecting fractions in appropriately sized test tubes or flasks. The fraction size will depend on the column dimensions and the expected separation (e.g., 10-20 mL fractions).

-

Maintain a constant flow of the eluent. A gentle positive pressure of air or nitrogen can be applied to accelerate the process (flash chromatography).

-

Monitor the elution of compounds by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to track the separation.

Post-Purification Analysis

-

Combine the fractions containing the pure 4-Methyl-1,2-dihydronaphthalene, as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

The purity of the final product should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Table 2: Summary of Column Chromatography Parameters

| Parameter | Recommended Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (99:1 v/v) |

| Column Dimensions | Diameter: 40-60 mm, Length: 400-600 mm |

| Silica Gel Mass | 50-100 g per 1 g of crude sample |

| Sample Loading | Dry loading recommended |

| Elution Mode | Isocratic (or gradient if necessary) |

| Fraction Size | 10-20 mL |

| Monitoring | TLC (UV visualization at 254 nm) |

Potential Impurities and Separation Strategy

The synthesis of 4-Methyl-1,2-dihydronaphthalene can result in several impurities depending on the synthetic route. Common impurities might include:

-

Unreacted Starting Materials: These could be more or less polar than the product.

-

Isomers: Positional isomers such as 1-Methyl-1,2-dihydronaphthalene or other methylated dihydronaphthalenes.

-

Over-reduction/Aromatization Products: Tetralin or naphthalene derivatives.

The nonpolar nature of 4-Methyl-1,2-dihydronaphthalene dictates the use of a largely nonpolar mobile phase. Less polar impurities will elute before the desired product, while more polar impurities will have a stronger affinity for the silica gel and elute later. A gradient elution, starting with pure hexane and gradually increasing the polarity by adding ethyl acetate, can be employed for complex mixtures with impurities of widely varying polarities.

Visual Diagrams

Caption: Experimental workflow for the purification of 4-Methyl-1,2-dihydronaphthalene.

Caption: Logical relationship of factors influencing chromatographic purification.

Conclusion

The protocol described in this application note provides a reliable method for the purification of 4-Methyl-1,2-dihydronaphthalene using silica gel column chromatography. By following the outlined steps for TLC optimization, column preparation, and elution, researchers can achieve a high degree of purity for their target compound, which is essential for its use in further research and development.

References

Application Note: 1H and 13C NMR Analysis of 4-Methyl-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis for the structural elucidation of 4-Methyl-1,2-dihydronaphthalene using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in tabular format, offers a comprehensive spectral assignment based on predicted values. Standardized experimental protocols for sample preparation and spectral acquisition are outlined to ensure reproducibility. Additionally, workflow and structural relationship diagrams are provided for enhanced clarity.

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative. The dihydronaphthalene scaffold is a key structural motif in various biologically active compounds and serves as a valuable intermediate in organic synthesis. Accurate structural characterization is paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ¹H and ¹³C NMR for the analysis of 4-Methyl-1,2-dihydronaphthalene.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Methyl-1,2-dihydronaphthalene. These predictions were generated using established computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The solvent for these predictions is deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 4-Methyl-1,2-dihydronaphthalene in CDCl₃

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5, H8 | 7.19 - 7.08 | m | - |

| H6, H7 | 7.03 - 6.95 | m | - |

| H3 | 5.89 | t | 4.6 |

| H1 | 2.76 | t | 8.2 |

| H2 | 2.30 | m | - |

| CH₃ | 2.01 | s | - |

Table 2: Predicted ¹³C NMR Data for 4-Methyl-1,2-dihydronaphthalene in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| C4a | 135.2 |

| C8a | 134.1 |

| C4 | 132.8 |

| C7 | 127.1 |

| C5 | 126.3 |

| C6 | 125.9 |

| C3 | 122.9 |

| C1 | 28.5 |

| C2 | 23.4 |

| CH₃ | 19.2 |

Experimental Protocols

The following protocols provide a standardized procedure for the ¹H and ¹³C NMR analysis of 4-Methyl-1,2-dihydronaphthalene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Methyl-1,2-dihydronaphthalene for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of 4-Methyl-1,2-dihydronaphthalene.

Caption: Experimental workflow for NMR analysis.

Structural Information from NMR

This diagram illustrates the relationship between the chemical structure of 4-Methyl-1,2-dihydronaphthalene and the information obtained from ¹H and ¹³C NMR spectroscopy.

Caption: Information derived from NMR spectra.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 4-Methyl-1,2-dihydronaphthalene. The tabulated predicted spectral data serves as a valuable reference for researchers in confirming the structure and purity of this compound. The detailed experimental protocols ensure that reliable and reproducible NMR data can be obtained. The provided diagrams offer a clear visualization of the experimental process and the structural insights gained from NMR spectroscopy.

Application Note: Analysis of 4-Methyl-1,2-dihydronaphthalene by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification and characterization in complex mixtures. This application note provides a detailed protocol for the analysis of 4-Methyl-1,2-dihydronaphthalene by gas chromatography-mass spectrometry (GC-MS) and outlines its expected fragmentation pattern based on established principles of mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available mass spectrum for 4-Methyl-1,2-dihydronaphthalene is limited, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of alkylated dihydronaphthalenes. The molecular ion (M+) is expected to be observed at m/z 144, corresponding to its molecular weight.[1] The fragmentation is likely to be dominated by the loss of a methyl radical and subsequent rearrangements to form stable aromatic cations.

Table 1: Predicted Mass Spectral Data for 4-Methyl-1,2-dihydronaphthalene

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |

| 144 | [C₁₁H₁₂]⁺• (Molecular Ion) | Ionization of the parent molecule | Moderate |

| 129 | [C₁₀H₉]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion | High |

| 128 | [C₁₀H₈]⁺• | Loss of a hydrogen atom (•H) from the m/z 129 fragment | Moderate to High |

| 115 | [C₉H₇]⁺ | Loss of a methyl radical (•CH₃) from the m/z 129 fragment followed by rearrangement | Moderate |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion | Low to Moderate |

Proposed Fragmentation Pathway

The electron ionization of 4-Methyl-1,2-dihydronaphthalene is expected to induce a series of fragmentation events. The primary fragmentation is the loss of the methyl group, a common feature for alkyl-substituted aromatic compounds, leading to a stable cation at m/z 129. Further fragmentation can occur through the loss of hydrogen atoms or rearrangement of the cyclic structure.

Caption: Proposed fragmentation pathway of 4-Methyl-1,2-dihydronaphthalene.

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of 4-Methyl-1,2-dihydronaphthalene using a standard gas chromatograph coupled with a mass spectrometer.

1. Sample Preparation

-

Prepare a stock solution of 4-Methyl-1,2-dihydronaphthalene at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or hexane.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

-

If analyzing complex matrices, an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE) with a silica-based sorbent, may be necessary.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of PAHs.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-